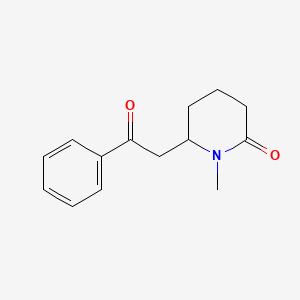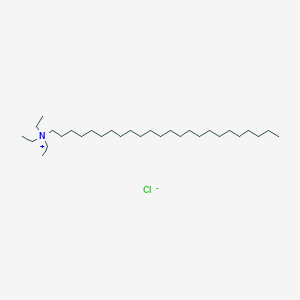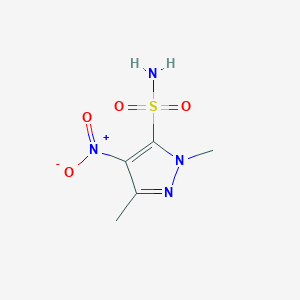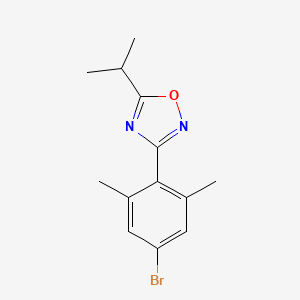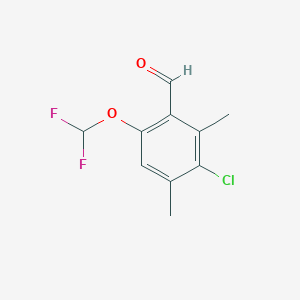
3-Chloro-6-(difluoromethoxy)-2,4-dimethylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-6-(difluoromethoxy)-2,4-dimethylbenzaldehyde is an organic compound with a complex structure that includes chlorine, fluorine, and methoxy functional groups attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(difluoromethoxy)-2,4-dimethylbenzaldehyde typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the introduction of the chloro and difluoromethoxy groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of catalysts and specific reagents to achieve the desired substitutions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(difluoromethoxy)-2,4-dimethylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloro and difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
3-Chloro-6-(difluoromethoxy)-2,4-dimethylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-Chloro-6-(difluoromethoxy)-2,4-dimethylbenzaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chloro and difluoromethoxy groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-6-(difluoromethoxy)pyridazine
- 3-Chloro-6-(difluoromethoxy)phenylalanine
Uniqueness
Compared to similar compounds, 3-Chloro-6-(difluoromethoxy)-2,4-dimethylbenzaldehyde stands out due to its specific combination of functional groups and structural configuration. This uniqueness can result in distinct chemical reactivity and biological activity, making it valuable for specialized applications.
Properties
CAS No. |
88311-15-3 |
|---|---|
Molecular Formula |
C10H9ClF2O2 |
Molecular Weight |
234.62 g/mol |
IUPAC Name |
3-chloro-6-(difluoromethoxy)-2,4-dimethylbenzaldehyde |
InChI |
InChI=1S/C10H9ClF2O2/c1-5-3-8(15-10(12)13)7(4-14)6(2)9(5)11/h3-4,10H,1-2H3 |
InChI Key |
KHIBWQUYBJLQIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)C=O)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


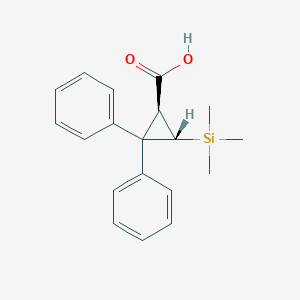
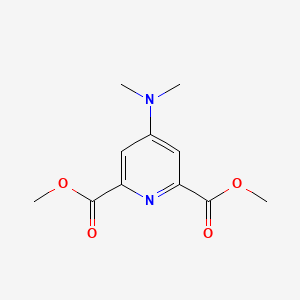
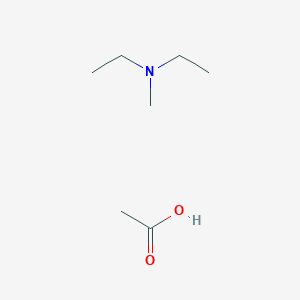
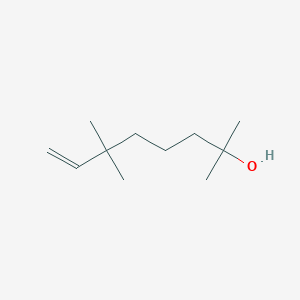
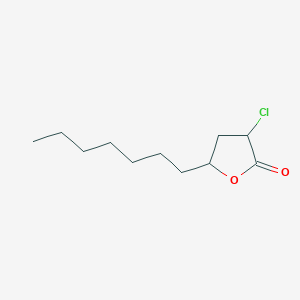

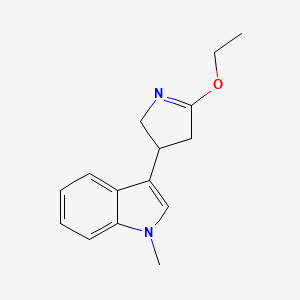
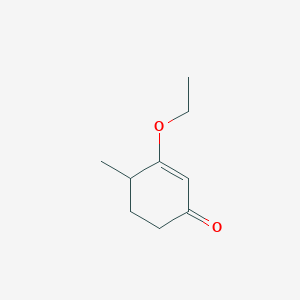
![Nonanoic acid, 9-[[(diethoxyphosphinyl)acetyl]oxy]-, methyl ester](/img/structure/B14378348.png)

